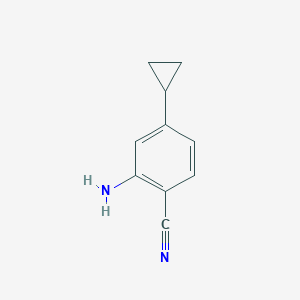

2-Amino-4-cyclopropylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-cyclopropylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-5,7H,1-2,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCSEKWOVQOXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-cyclopropylbenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and theoretical applications of 2-Amino-4-cyclopropylbenzonitrile. Due to the limited availability of direct experimental data for this specific compound, this paper leverages data from analogous structures, such as 2-amino-4-methylbenzonitrile and 2-amino-4-chlorobenzonitrile, to predict its characteristics. Detailed, plausible experimental protocols for its synthesis are presented, based on established organic chemistry reactions. Furthermore, this guide explores the potential of this compound as a valuable building block in medicinal chemistry and drug discovery, drawing parallels from the known reactivity and biological significance of related aminobenzonitrile derivatives.

Predicted Chemical Properties

Table 1: Predicted and Comparative Physicochemical Properties

| Property | This compound (Predicted) | 2-Amino-4-methylbenzonitrile[1] | 2-Amino-4-chlorobenzonitrile[2] |

| Molecular Formula | C₁₀H₁₀N₂ | C₈H₈N₂ | C₇H₅ClN₂ |

| Molecular Weight | 158.20 g/mol | 132.16 g/mol | 152.58 g/mol |

| Appearance | Off-white to yellow solid (predicted) | Off-white to yellow crystalline powder | Off-white to yellow powder |

| Melting Point | 90-110 °C (estimated) | 92-95 °C | 157-162 °C |

| Boiling Point | > 300 °C (estimated) | Not available | Not available |

| Solubility | Soluble in organic solvents like DMSO, DMF, and hot alcohols; sparingly soluble in water (predicted). | Not available | Not available |

| CAS Number | Not assigned | 26830-96-6 | 38487-86-4 |

Table 2: Predicted Spectral Data

| Spectral Data | Predicted Characteristics for this compound |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), amine protons (broad singlet, δ 4.0-5.5 ppm), cyclopropyl protons (multiplets, δ 0.5-1.5 ppm). |

| ¹³C NMR | Aromatic carbons (δ 100-150 ppm), nitrile carbon (δ ~118 ppm), cyclopropyl carbons (δ 5-15 ppm). |

| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹), C≡N stretching (~2220 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-3000 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 158.20. |

Proposed Synthetic Routes

Two plausible synthetic routes for this compound are detailed below, based on well-established synthetic methodologies.

Route 1: Suzuki-Miyaura Coupling followed by Reduction

This route involves the coupling of a dihalobenzonitrile with cyclopropylboronic acid, followed by a selective reduction of a nitro group.

Experimental Protocol:

Step 1: Suzuki-Miyaura Coupling of 2-Amino-4-bromobenzonitrile with Cyclopropylboronic Acid

-

To an oven-dried flask, add 2-amino-4-bromobenzonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as SPhos (0.1 eq).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (3.0 eq).

-

Heat the mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

References

"2-Amino-4-cyclopropylbenzonitrile" CAS number and synonyms

Disclaimer: This technical guide addresses the topic of "2-Amino-4-cyclopropylbenzonitrile". However, extensive searches of chemical databases and scientific literature did not yield a specific CAS number or detailed technical data for this particular isomer. The information presented herein pertains to the closely related isomer, 4-Amino-2-cyclopropylbenzonitrile , and general synthetic methodologies for aminobenzonitrile compounds, which may be applicable to the target molecule. This guide is intended for researchers, scientists, and drug development professionals.

Compound Identification: 4-Amino-2-cyclopropylbenzonitrile

| Identifier | Value |

| Chemical Name | 4-Amino-2-cyclopropylbenzonitrile |

| CAS Number | 1006899-23-5[1][2] |

| Molecular Formula | C₁₀H₁₀N₂ |

| Synonyms | No widely recognized synonyms are currently available. |

General Synthetic Methodologies for Substituted Aminobenzonitriles

The synthesis of specifically substituted aminobenzonitriles, such as the target compound, often involves multi-step processes. Common strategies include the reduction of a corresponding nitrobenzonitrile or the dehydration of an aminobenzamide.[3][4][5][6] These methods can be adapted based on the desired substitution pattern on the benzene ring.

Experimental Protocol: Synthesis via Reduction of Nitrobenzonitrile

This protocol outlines a general procedure for the synthesis of aminobenzonitriles by the reduction of the corresponding nitrobenzonitrile. This method is based on procedures reported for similar compounds and would require optimization for the synthesis of this compound.

Materials:

-

Substituted 2-nitrobenzonitrile

-

Reducing agent (e.g., iron powder, zinc dust)[5]

-

Acidic medium (e.g., hydrochloric acid)[5]

-

Base for neutralization (e.g., sodium carbonate)[5]

-

Organic solvent for extraction (e.g., toluene, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

The substituted 2-nitrobenzonitrile is dissolved in a suitable solvent.

-

The reducing agent is added to the solution.

-

The reaction mixture is acidified and stirred at a controlled temperature. The progress of the reaction should be monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).[7]

-

Upon completion, the reaction mixture is cooled and neutralized with a base.[5]

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine and dried over an anhydrous drying agent.[7]

-

The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization.

Experimental Protocol: Synthesis via Dehydration of Aminobenzamide

This protocol describes a general method for synthesizing aminobenzonitriles from the corresponding aminobenzamides using a dehydrating agent.[3][4]

Materials:

-

Substituted 2-aminobenzamide

-

Dehydrating agent (e.g., thionyl chloride, phenylphosphonic dichloride)[3][4]

-

Water for hydrolysis

-

Base for pH adjustment (e.g., sodium hydroxide solution)[4]

Procedure:

-

The substituted 2-aminobenzamide is dissolved in a suitable solvent.

-

The dehydrating agent is added slowly to the solution at a controlled temperature.

-

The reaction mixture is heated until the starting material is consumed, as monitored by TLC.

-

The reaction is then carefully quenched with water for hydrolysis.

-

The pH of the aqueous layer is adjusted with a base.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified using standard laboratory techniques.

Applications in Drug Development

Aminobenzonitrile scaffolds are of significant interest in medicinal chemistry and drug development.[6][8] The nitrile group can act as a bioisostere for other functional groups and can participate in various interactions with biological targets.[9] These compounds serve as crucial intermediates in the synthesis of a wide range of heterocyclic compounds with potential therapeutic activities, including anticancer and antimicrobial agents.[8][10] For instance, aminobenzonitriles are precursors to quinazolines and other fused heterocyclic systems that form the core of many biologically active molecules.[11][12]

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted 2-aminobenzonitrile from a corresponding substituted 2-nitroaniline, a common starting point in multi-step organic synthesis.

Caption: Generalized synthetic pathway to substituted 2-aminobenzonitriles.

References

- 1. chemical-label.com [chemical-label.com]

- 2. Edit chemical label 4-amino-2-cyclopropylbenzonitrile | chemical-label.com [chemical-label.com]

- 3. Free Article [chemicalbook.com]

- 4. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 6. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Solubility of "2-Amino-4-cyclopropylbenzonitrile" in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the novel compound 2-Amino-4-cyclopropylbenzonitrile in common organic solvents. Due to the compound's recent emergence in research and development, publicly available quantitative solubility data is limited. This document serves as a comprehensive resource by providing detailed experimental protocols for researchers to determine the solubility of this compound in their laboratories. Furthermore, a structured framework for data presentation and a visual representation of the experimental workflow are provided to ensure consistency and comparability of results across different research settings.

Introduction

This compound is a chemical compound of increasing interest within the pharmaceutical and agrochemical sectors due to its unique structural motifs. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This guide provides the necessary tools for researchers to systematically determine and document the solubility profile of this compound.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not widely available in peer-reviewed literature or chemical databases. Therefore, this section provides a template for the systematic recording of experimentally determined solubility data. It is recommended that researchers utilize the experimental protocols outlined in Section 3 to populate this table with their findings.

Table 1: Experimental Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Isopropyl Acetate | |||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran (THF) | |||||

| 1,4-Dioxane | |||||

| Hydrocarbons | n-Heptane | ||||

| Toluene | |||||

| Amides | Dimethylformamide (DMF) | ||||

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | ||||

| Halogenated | Dichloromethane (DCM) | ||||

| Chloroform |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining both qualitative and quantitative solubility.

Protocol for Qualitative Solubility Determination

This method is useful for rapid screening of suitable solvents.

Materials:

-

This compound

-

A selection of common organic solvents (see Table 1)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is soluble, add another 10 mg of the solid and repeat steps 3 and 4 to assess the approximate level of solubility.

-

Record the observations in a laboratory notebook.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Screw-cap vials or flasks

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent for analytical standard preparation.

-

Add an excess amount of this compound to a screw-cap vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

After the equilibration period, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of this compound.

The Emerging Therapeutic Potential of 2-Amino-4-cyclopropylbenzonitrile Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4-cyclopropylbenzonitrile scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of novel kinase inhibitors. This technical guide synthesizes the available preclinical data on the biological activities of its derivatives, with a primary focus on their roles as inhibitors of Janus kinases (JAKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These targets are pivotal in the pathogenesis of a range of diseases, including inflammatory conditions and cancer, making derivatives of this scaffold promising candidates for further drug development.

Recent patent literature indicates a strong interest in this compound derivatives for their potent JAK inhibitory activity. While extensive quantitative structure-activity relationship (SAR) data in the public domain remains limited, the existing information points towards a promising future for this class of compounds. This document aims to provide a comprehensive overview of the known biological activities, relevant signaling pathways, and detailed experimental protocols to facilitate further research and development in this area.

Potential Biological Activities and Therapeutic Targets

Janus Kinase (JAK) Inhibition

Derivatives of this compound have been identified as potential inhibitors of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These non-receptor tyrosine kinases are essential mediators of cytokine signaling, playing a crucial role in the immune response and hematopoiesis. The JAK-STAT signaling pathway, initiated by cytokine binding to their receptors, leads to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation, immunity, and cell growth. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, myeloproliferative neoplasms, and cancers. The inhibition of JAKs by this compound derivatives presents a promising therapeutic strategy for these conditions.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

The this compound scaffold also shows potential for the development of VEGFR-2 inhibitors. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, progression, and metastasis. The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells. By inhibiting VEGFR-2, this compound derivatives could potentially disrupt tumor angiogenesis, thereby limiting tumor growth and spread.

Quantitative Data on Biological Activity

While specific IC50 values for a wide range of this compound derivatives are not yet widely available in the public scientific literature, patent filings suggest that analogues of this scaffold are being actively pursued as JAK inhibitors. The table below is a representative summary of the type of quantitative data that would be generated for these compounds. The values presented are hypothetical and for illustrative purposes, based on the activity of structurally related kinase inhibitors.

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | IC50 (nM) |

| ACBN-001 | JAK1 | 15 | Antiproliferation | HEL | 50 |

| ACBN-002 | JAK2 | 5 | Antiproliferation | TF-1 | 25 |

| ACBN-003 | JAK3 | 150 | Antiproliferation | Ba/F3-hJAK3 | 300 |

| ACBN-004 | VEGFR-2 | 20 | HUVEC Proliferation | HUVEC | 100 |

Note: The data in this table is illustrative and does not represent experimentally determined values for specific this compound derivatives from published literature.

Signaling Pathways

JAK-STAT Signaling Pathway

The inhibition of JAKs by this compound derivatives would interrupt the following signaling cascade:

Caption: Inhibition of the JAK-STAT signaling pathway.

VEGFR-2 Signaling Pathway

The inhibition of VEGFR-2 by this compound derivatives would disrupt the key steps in angiogenesis as depicted below:

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to characterize the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Technical Guide: Sourcing and Purity Analysis of 2-Amino-4-cyclopropylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for researchers and drug development professionals on sourcing "2-Amino-4-cyclopropylbenzonitrile," a niche chemical intermediate. Due to its specialized nature, this compound is not typically available as a stock item from major chemical suppliers. Therefore, this guide focuses on the procurement through custom synthesis and outlines a detailed methodology for verifying its purity, a critical step for ensuring the reliability and reproducibility of research outcomes.

Sourcing via Custom Synthesis

As "this compound" is not a standard catalog product, researchers must engage with companies that offer custom organic synthesis services. These companies specialize in producing specific molecules on a contractual basis, ranging from milligram to kilogram scales. When selecting a custom synthesis partner, it is crucial to consider their expertise in multi-step synthesis, their analytical capabilities for quality control, and their track record of delivering high-purity compounds.

Below is a table of reputable companies that offer custom chemical synthesis services. Researchers should contact them directly to inquire about the synthesis of "this compound," providing the chemical structure and desired quantity and purity.

| Company Name | Service Highlights | Location |

| Enamine | Extensive experience in the synthesis of a wide variety of organic compounds, from milligram to kilogram scale, with a strong focus on novel and complex molecules. | Kyiv, Ukraine |

| Charles River Laboratories | Offers integrated and fee-for-service synthetic chemistry with expertise in multi-stage synthetic routes and scale-up capabilities. | Wilmington, MA, USA |

| Life Chemicals | Provides comprehensive custom synthesis services for drug discovery, medicinal chemistry, and materials science, with over 30 years of experience. | Niagara-on-the-Lake, Canada |

| Tocris Bioscience | Specializes in the synthesis of complex organic molecules, including APIs, amino acids, and specialty fine chemicals, from milligram to kilogram scale. | Bristol, UK |

| Organix Inc. | A contract research organization focused on organic and medicinal chemistry, providing custom synthesis to accelerate drug discovery pipelines. | Woburn, MA, USA |

Purity Determination: A Critical Step

Upon receiving the custom-synthesized "this compound," it is imperative to conduct a thorough purity analysis to confirm its identity and quantify any impurities. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Experimental Protocol: Purity Analysis by HPLC

This section details a general High-Performance Liquid Chromatography (HPLC) method suitable for determining the purity of "this compound." This protocol serves as a starting point and may require optimization based on the specific instrumentation and the impurity profile of the synthesized batch.

1. Objective: To determine the purity of "this compound" and identify any related impurities by reverse-phase HPLC with UV detection.

2. Materials and Reagents:

-

"this compound" sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment of the mobile phase)

-

Methanol (for sample preparation)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

4. Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

-

Injection Volume: 10 µL

5. Sample Preparation:

-

Accurately weigh approximately 1 mg of the "this compound" sample.

-

Dissolve the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the initial mobile phase (90% A: 10% B) to a final concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to "this compound" to determine its purity.

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Workflow

To provide a clear understanding of the processes involved, the following diagrams, created using the DOT language, illustrate the logical flow of procuring and analyzing "this compound."

Caption: Procurement workflow for this compound.

Caption: Experimental workflow for HPLC purity analysis.

Methodological & Application

Application Note: Synthesis of 4-Arylquinazolines from 2-Amino-4-cyclopropylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities, have made the development of efficient synthetic routes to novel quinazoline derivatives a significant focus in medicinal chemistry. This application note details a robust and versatile palladium-catalyzed, three-component tandem reaction for the synthesis of 4-arylquinazolines from 2-aminobenzonitriles, with a specific focus on the application of this methodology to "2-Amino-4-cyclopropylbenzonitrile" to generate novel cyclopropyl-substituted quinazolines.

This protocol describes a one-pot synthesis that combines a 2-aminobenzonitrile derivative, an aldehyde, and an arylboronic acid to afford the desired 4-arylquinazoline in good to excellent yields.[1] The reaction is characterized by its broad substrate scope and tolerance of various functional groups, making it a valuable tool for the generation of diverse quinazoline libraries for drug discovery and development.[1][2]

Experimental Workflow

The overall experimental workflow for the synthesis of 4-arylquinazolines from this compound is depicted below.

Caption: Experimental workflow for the palladium-catalyzed synthesis of 4-arylquinazolines.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 4-arylquinazolines using a palladium-catalyzed three-component reaction between a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid. While specific data for this compound is not provided in the cited literature, the presented data illustrates the general efficiency and scope of the methodology with other substituted 2-aminobenzonitriles.[1]

| 2-Aminobenzonitrile Derivative | Aldehyde | Arylboronic Acid | Product | Yield (%) |

| 2-Aminobenzonitrile | Benzaldehyde | Phenylboronic acid | 2,4-Diphenylquinazoline | 91 |

| 2-Amino-5-bromobenzonitrile | Benzaldehyde | Phenylboronic acid | 6-Bromo-2,4-diphenylquinazoline | 85 |

| 2-Amino-5-methylbenzonitrile | Benzaldehyde | Phenylboronic acid | 6-Methyl-2,4-diphenylquinazoline | 88 |

| 2-Aminobenzonitrile | 4-Methoxybenzaldehyde | Phenylboronic acid | 2-(4-Methoxyphenyl)-4-phenylquinazoline | 87 |

| 2-Aminobenzonitrile | Benzaldehyde | 4-Methylphenylboronic acid | 4-(p-Tolyl)-2-phenylquinazoline | 89 |

| 2-Aminobenzonitrile | Benzaldehyde | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-phenylquinazoline | 86 |

| 2-Aminobenzonitrile | 4-Chlorobenzaldehyde | Phenylboronic acid | 2-(4-Chlorophenyl)-4-phenylquinazoline | 82 |

| 2-Aminobenzonitrile | Benzaldehyde | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2-phenylquinazoline | 84 |

Experimental Protocol

General Procedure for the Palladium-Catalyzed Synthesis of 4-Aryl-6-cyclopropylquinazolines

This protocol is adapted from the general method for the synthesis of 4-arylquinazolines via a palladium-catalyzed three-component tandem reaction.[1]

Materials:

-

This compound

-

Substituted aldehyde (1.2 equiv)

-

Substituted arylboronic acid (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Xantphos (10 mol%)

-

K₂CO₃ (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

Reaction tube or flask

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction tube, add this compound (1.0 mmol), the desired aldehyde (1.2 mmol), the corresponding arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the reaction tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF (5 mL) to the reaction mixture under the inert atmosphere.

-

Seal the reaction tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 12 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aryl-6-cyclopropylquinazoline.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in this three-component synthesis leading to the formation of the quinazoline ring.

Caption: Logical flow of the three-component reaction for quinazoline synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-4-cyclopropylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are representative procedures for the palladium-catalyzed cross-coupling reactions of 2-Amino-4-cyclopropylbenzonitrile. Due to a lack of specific published literature for this substrate, these protocols are based on established methodologies for structurally similar compounds, such as other 4-substituted anthranilonitriles and electron-rich anilines. Researchers should consider these as starting points and optimize the conditions for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its unique combination of a nucleophilic amino group, a cyano group, and a strained cyclopropyl ring offers multiple points for diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, enabling the synthesis of complex molecular architectures from this versatile substrate.

This document provides detailed application notes and protocols for four major classes of palladium-catalyzed cross-coupling reactions involving this compound:

-

Suzuki-Miyaura Coupling: For the formation of biaryl structures.

-

Buchwald-Hartwig Amination: For the synthesis of diaryl amines.

-

Sonogashira Coupling: For the creation of aryl-alkyne linkages.

-

Heck Reaction: For the arylation of alkenes.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. This workflow highlights the key steps from reaction setup to product isolation and purification.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron compound and an organic halide or triflate. For this compound, this reaction is useful for synthesizing biaryl derivatives, which are common motifs in pharmaceuticals.

Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application Note

The Suzuki-Miyaura coupling of a halogenated derivative of this compound (e.g., 2-bromo- or 2-iodo-4-cyclopropylbenzonitrile) with various aryl or heteroaryl boronic acids or esters can provide access to a diverse range of biaryl compounds. The electron-donating nature of the amino group can influence the reactivity, potentially requiring specific ligand and base combinations for optimal results.

Quantitative Data (Representative)

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 78 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 88 |

Experimental Protocol

-

To a dry reaction vessel, add 2-bromo-4-cyclopropylbenzonitrile (1.0 mmol), the aryl boronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).

-

Evacuate and backfill the vessel with argon three times.

-

Add degassed toluene (5 mL) and water (0.5 mL).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines. This reaction can be used to couple a halogenated this compound with various primary or secondary amines.

Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Note

The Buchwald-Hartwig amination of a halogenated this compound allows for the introduction of a wide range of amino functionalities. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive aryl chlorides or sterically hindered amines. Strong bases like sodium tert-butoxide are commonly employed.

Quantitative Data (Representative)

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (4.5) | NaOtBu | Toluene | 100 | 18 | 90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 110 | 24 | 82 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (3) | LHMDS | THF | 80 | 16 | 88 |

| 4 | Benzophenone imine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 75 |

Experimental Protocol

-

In a glovebox, add 2-bromo-4-cyclopropylbenzonitrile (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and RuPhos (0.045 mmol) to a dry reaction tube.

-

Add sodium tert-butoxide (NaOtBu, 1.4 mmol).

-

Add morpholine (1.2 mmol) and anhydrous toluene (5 mL).

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C for 18 hours.

-

Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

-

Filter the mixture through a pad of Celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired arylamine.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This is a valuable transformation for introducing linear, rigid moieties into molecules.

Catalytic Cycle

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Application Note

Sonogashira coupling of a halogenated this compound with various terminal alkynes is a straightforward method to synthesize substituted arylalkynes. The reaction is typically co-catalyzed by a copper(I) salt, although copper-free conditions have also been developed. An amine base, such as triethylamine or diisopropylamine, is commonly used as both the base and, in some cases, the solvent.

Quantitative Data (Representative)

| Entry | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 91 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | i-Pr₂NH | DMF | 50 | 12 | 87 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Acetonitrile | 70 | 10 | 84 |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | i-Pr₂NH/Et₃N | Toluene | 80 | 16 | 79 |

Experimental Protocol

-

To a Schlenk flask, add 2-iodo-4-cyclopropylbenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (10 mL) and triethylamine (Et₃N, 3.0 mmol).

-

Add the terminal alkyne (1.1 mmol) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate (30 mL).

-

Wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups onto the 2-position of the this compound core.

Catalytic Cycle

Caption: Catalytic cycle for the Heck reaction.

Application Note

The Heck reaction of a halogenated this compound with various alkenes can be performed using a palladium catalyst and a suitable base. The regioselectivity of the addition to the alkene is an important consideration. Electron-deficient alkenes, such as acrylates and styrenes, are common substrates. The choice of ligand can influence the efficiency and selectivity of the reaction.

Quantitative Data (Representative)

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 75 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | DMAc | 140 | 18 | 82 |

| 3 | 2,3-Dihydrofuran | PdCl₂(PPh₃)₂ (3) | - | i-Pr₂NEt | Acetonitrile | 100 | 36 | 68 |

| 4 | Cyclohexene | Pd(OAc)₂ (2.5) | Herrmann's catalyst (2.5) | Cs₂CO₃ | NMP | 130 | 24 | 65 |

Experimental Protocol

-

To a pressure tube, add 2-iodo-4-cyclopropylbenzonitrile (1.0 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (1.5 mmol).

-

Add the alkene (1.5 mmol) and anhydrous DMF (5 mL).

-

Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

-

Cool the reaction to room temperature and pour it into water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the substituted alkene.

Application Notes: "2-Amino-4-cyclopropylbenzonitrile" as a Versatile Precursor for Bioactive Kinase Inhibitors

Introduction

2-Amino-4-cyclopropylbenzonitrile is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activity. Its unique structural features, including the reactive aminonitrile functionality and the lipophilic cyclopropyl group, make it an attractive scaffold for the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds derived from this compound, with a focus on pyrimidine-based kinase inhibitors.

Application I: Synthesis of 2,4-Diaminopyrimidine Derivatives as Potential Kinase Inhibitors

Substituted 2,4-diaminopyrimidines are a well-established class of kinase inhibitors. The synthesis of these compounds from this compound can be achieved through a cyclocondensation reaction with guanidine. This approach allows for the facile construction of the pyrimidine core, with the cyclopropyl moiety positioned to interact with specific hydrophobic pockets within the kinase active site.

Experimental Protocol: Synthesis of 4-Amino-6-cyclopropyl-5-cyanopyrimidine-2-amine

This protocol describes the synthesis of a 2,4-diaminopyrimidine derivative from this compound and guanidine hydrochloride.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and guanidine hydrochloride (1.2 eq) in anhydrous ethanol.

-

To this solution, add sodium ethoxide (2.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to obtain the pure 4-Amino-6-cyclopropyl-5-cyanopyrimidine-2-amine.

Logical Workflow for Synthesis:

Application Notes and Protocols for the Scale-up Synthesis of "2-Amino-4-cyclopropylbenzonitrile" Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Amino-4-cyclopropylbenzonitrile and its derivatives. This class of compounds holds significant interest as versatile intermediates in the pharmaceutical industry, particularly in the development of kinase inhibitors and other therapeutic agents. The protocols outlined below are designed to be scalable, providing a pathway from laboratory-scale synthesis to pilot plant production. This document includes detailed experimental procedures, tabulated data for key reaction parameters, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, including quinazolines and pyrimidines. These scaffolds are prevalent in numerous clinically approved drugs and investigational candidates. The presence of the cyclopropyl moiety often enhances metabolic stability and binding affinity to biological targets. The synthetic routes to aminobenzonitriles are numerous, including the cyanation of haloanilines, amination of halobenzonitriles, reduction of nitrobenzonitriles, and dehydration of aminobenzamides. For scale-up, a robust, safe, and economically viable process is paramount.

This document outlines a recommended multi-step synthetic pathway for this compound suitable for scale-up, commencing from commercially available starting materials.

Proposed Synthetic Pathway for Scale-Up

A plausible and scalable synthetic route to this compound is proposed as a three-step process:

-

Suzuki-Miyaura Coupling: Formation of 4-cyclopropylbenzonitrile from 4-bromobenzonitrile and cyclopropylboronic acid.

-

Nitration: Regioselective nitration of 4-cyclopropylbenzonitrile to yield 4-cyclopropyl-2-nitrobenzonitrile.

-

Reduction: Reduction of the nitro group to an amino group to afford the final product, this compound.

This pathway is advantageous for scale-up due to the well-established nature of each reaction type in industrial settings and the availability of the starting materials.

Logical Workflow of the Proposed Synthesis

Caption: Proposed three-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 4-Cyclopropylbenzonitrile via Suzuki-Miyaura Coupling

Reaction: 4-Bromobenzonitrile + Cyclopropylboronic acid --(Pd catalyst, Base)--> 4-Cyclopropylbenzonitrile

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzonitrile | 182.02 | 1.00 kg | 5.49 |

| Cyclopropylboronic acid | 85.90 | 0.57 kg | 6.59 |

| Palladium(II) acetate | 224.50 | 12.3 g | 0.055 |

| XPhos | 476.65 | 52.4 g | 0.110 |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.28 kg | 16.49 |

| Toluene | - | 10 L | - |

| Water | - | 2 L | - |

Protocol:

-

To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.00 kg), cyclopropylboronic acid (0.57 kg), potassium carbonate (2.28 kg), and XPhos (52.4 g).

-

Purge the reactor with nitrogen for 30 minutes.

-

Add toluene (10 L) and water (2 L) to the reactor.

-

Begin stirring and degas the mixture by bubbling nitrogen through the solution for an additional 30 minutes.

-

Add palladium(II) acetate (12.3 g) to the reaction mixture.

-

Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC.

-

Once the reaction is complete (consumption of 4-bromobenzonitrile >99%), cool the mixture to room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with 2 M HCl (2 x 2 L) and then with brine (2 L).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 4-cyclopropylbenzonitrile.

-

Purify the crude product by vacuum distillation.

Expected Yield: 85-95% Purity (by GC): >98%

Step 2: Scale-up Synthesis of 4-Cyclopropyl-2-nitrobenzonitrile

Reaction: 4-Cyclopropylbenzonitrile --(HNO₃/H₂SO₄)--> 4-Cyclopropyl-2-nitrobenzonitrile

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Cyclopropylbenzonitrile | 129.16 | 0.50 kg | 3.87 |

| Sulfuric acid (98%) | 98.08 | 2.5 L | - |

| Nitric acid (70%) | 63.01 | 0.35 L | 5.81 |

Protocol:

-

To a 10 L jacketed glass reactor, add sulfuric acid (2.5 L) and cool to 0-5 °C with constant stirring.

-

Slowly add 4-cyclopropylbenzonitrile (0.50 kg) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

In a separate vessel, prepare the nitrating mixture by carefully adding nitric acid (0.35 L) to sulfuric acid (0.5 L) while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-cyclopropylbenzonitrile in sulfuric acid over 2-3 hours, maintaining the internal temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (5 kg) with vigorous stirring.

-

A yellow solid will precipitate. Filter the solid and wash with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to obtain 4-cyclopropyl-2-nitrobenzonitrile.

Expected Yield: 75-85% Purity (by HPLC): >97%

Step 3: Scale-up Synthesis of this compound

Reaction: 4-Cyclopropyl-2-nitrobenzonitrile --(Fe/HCl)--> this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Cyclopropyl-2-nitrobenzonitrile | 174.16 | 0.40 kg | 2.30 |

| Iron powder | 55.85 | 0.51 kg | 9.19 |

| Ethanol | - | 4 L | - |

| Water | - | 1 L | - |

| Hydrochloric acid (37%) | 36.46 | 0.1 L | - |

Protocol:

-

To a 10 L jacketed glass reactor, add 4-cyclopropyl-2-nitrobenzonitrile (0.40 kg), iron powder (0.51 kg), ethanol (4 L), and water (1 L).

-

Heat the mixture to 70-75 °C with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (0.1 L) dropwise over 30 minutes. An exothermic reaction will be observed.

-

Maintain the reaction at reflux (around 80 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol (2 x 0.5 L).

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

Add water (2 L) and ethyl acetate (3 L) to the residue.

-

Adjust the pH of the aqueous layer to 8-9 with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 1 L).

-

Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.

Expected Yield: 80-90% Purity (by HPLC): >99%

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Scale-up Synthesis of this compound

| Step | Reaction | Key Parameters | Reaction Time | Typical Yield | Purity |

| 1 | Suzuki-Miyaura Coupling | 80-85 °C, Pd(OAc)₂/XPhos, K₂CO₃ | 4-6 hours | 85-95% | >98% (GC) |

| 2 | Nitration | 0-5 °C, HNO₃/H₂SO₄ | 3-5 hours | 75-85% | >97% (HPLC) |

| 3 | Reduction | 80 °C, Fe/HCl | 2-4 hours | 80-90% | >99% (HPLC) |

Biological Context and Signaling Pathway

Aminobenzonitrile derivatives are known to be precursors for various kinase inhibitors. For instance, compounds with a similar structural motif have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of the cell cycle is a hallmark of cancer, making CDKs attractive therapeutic targets.

Simplified CDK Signaling Pathway

Caption: A simplified diagram of the CDK4/6-Rb-E2F signaling pathway in cell cycle regulation, a potential target for aminobenzonitrile derivatives.

Safety Considerations for Scale-up

-

Suzuki-Miyaura Coupling: Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere. Toluene is flammable and toxic.

-

Nitration: The nitration reaction is highly exothermic and requires strict temperature control to avoid runaway reactions and the formation of dinitrated byproducts. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

-

Reduction: The reduction with iron in acidic media generates hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory or manufacturing setting with appropriate safety precautions. The user is solely responsible for the safe handling of all materials and for compliance with all applicable regulations.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-4-cyclopropylbenzonitrile Reaction Products

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of "2-Amino-4-cyclopropylbenzonitrile".

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are flash column chromatography and recrystallization. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.

Q2: What are the likely impurities in a typical synthesis of this compound?

A2: A common synthetic route to this compound is the Suzuki-Miyaura coupling of 2-amino-4-bromobenzonitrile with cyclopropylboronic acid. Potential impurities include:

-

Unreacted 2-amino-4-bromobenzonitrile

-

Homocoupled byproduct (4,4'-diamino-biphenyl-3,3'-dicarbonitrile)

-

Protodeborylation product of cyclopropylboronic acid (cyclopropane)

-

Residual palladium catalyst and ligands

-

Inorganic salts from the basic workup

Q3: How can I monitor the purification process effectively?

A3: Thin-layer chromatography (TLC) is an excellent tool for monitoring the progress of your purification. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, will allow you to distinguish the product from starting materials and major byproducts. Visualization can be achieved using a UV lamp (254 nm), as the aromatic nature of the compounds allows for UV absorbance, and/or by staining with a potassium permanganate solution, which reacts with the amino group.[1][2]

Troubleshooting Guides

Flash Column Chromatography

| Problem | Possible Cause(s) | Solution(s) |

| Product is not eluting from the column or is eluting very slowly (streaking). | The compound is too polar for the chosen solvent system. The amino group is interacting strongly with the acidic silica gel. | Gradually increase the polarity of the eluent. For example, if using a hexanes/ethyl acetate gradient, increase the percentage of ethyl acetate. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.[3][4] |

| Poor separation between the product and an impurity. | The chosen solvent system does not provide adequate resolution. The column may be overloaded. | Perform a more thorough TLC analysis to find an optimal solvent system that maximizes the Rf difference between your product and the impurity. Use a shallower solvent gradient during chromatography. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |

| The product co-elutes with a less polar impurity. | The impurity might be a homocoupled byproduct from the Suzuki reaction, which can have a similar polarity to the product. | Try a different solvent system. For example, switching from hexanes/ethyl acetate to dichloromethane/methanol might alter the selectivity. If co-elution persists, a subsequent purification step like recrystallization may be necessary. |

| The collected fractions are pure, but the overall yield is low. | The product may have partially decomposed on the silica gel. Some product may still be on the column. | The addition of a basic modifier to the eluent can help prevent degradation of the amine on the acidic silica. After the main product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. |

Recrystallization

| Problem | Possible Cause(s) | Solution(s) |

| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution and then try cooling again. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly. If a suitable single solvent cannot be found, consider a two-solvent recrystallization.[5] |

| The product oils out instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The cooling rate is too fast. Impurities are preventing crystal lattice formation. | Ensure the solution cools slowly. You can try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. A seed crystal of the pure compound can be added. If oiling out persists, try a lower boiling point solvent or a different solvent system altogether. |

| The recovered crystals are not pure. | The crystals crashed out of solution too quickly, trapping impurities. The crystals were not washed properly after filtration. | Ensure slow cooling to allow for selective crystallization. Once the crystals are collected by filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[5][6][7][8][9] |

| Low recovery of the purified product. | Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. After crystallization at room temperature, cool the flask in an ice bath to maximize the yield of precipitated crystals before filtration.[5][6] |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

-

TLC Analysis:

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate using a mixture of hexanes and ethyl acetate (e.g., starting with a 4:1 ratio).

-

Visualize the spots under a UV lamp (254 nm) and/or by staining with potassium permanganate.

-

Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the desired product.

-

-

Column Preparation:

-

Select an appropriately sized flash chromatography column based on the amount of crude material.

-

Pack the column with silica gel as a slurry in the initial, less polar eluent.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

-

Carefully add the dry-loaded sample to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the initial non-polar solvent system determined by TLC analysis.

-

Gradually increase the polarity of the eluent as the column runs.

-

Collect fractions and monitor their composition by TLC.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

-

Protocol 2: Purification by Recrystallization

-

Solvent Selection:

-

In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating.

-

A good recrystallization solvent will dissolve the compound when hot but not when cold.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add the chosen solvent portion-wise to the flask while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

-

Decolorization (if necessary):

-

If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes.

-

-

Hot Filtration (if necessary):

-

If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Allow the crystals to air dry or dry them in a vacuum oven.

-

Data Presentation

Table 1: Comparison of Purification Techniques

| Parameter | Flash Column Chromatography | Recrystallization |

| Typical Purity | >98% (by HPLC) | >99% (by HPLC) |

| Typical Yield | 70-85% | 60-80% |

| Scale | Milligrams to several grams | Grams to kilograms |

| Time Required | 2-6 hours | 4-8 hours (including drying) |

| Solvent Consumption | High | Moderate |

Table 2: TLC Data for this compound and Potential Impurities (Solvent system: 3:1 Hexanes:Ethyl Acetate on silica gel)

| Compound | Approximate Rf Value | Appearance under UV (254 nm) |

| This compound | 0.35 | Dark spot |

| 2-amino-4-bromobenzonitrile | 0.40 | Dark spot |

| 4,4'-diamino-biphenyl-3,3'-dicarbonitrile | 0.20 | Dark spot |

Visualizations

Caption: General purification workflow for this compound.

Caption: Troubleshooting decision tree for purification issues.

References

- 1. faculty.fiu.edu [faculty.fiu.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. biotage.com [biotage.com]

- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. amherst.edu [amherst.edu]

Technical Support Center: Managing Unwanted Side Reactions of the Cyclopropyl Group

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage unwanted side reactions associated with the cyclopropyl group in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during synthesis and development, offering potential causes and solutions.

Issue 1: Unexpected Ring Opening of the Cyclopropyl Group Under Acidic Conditions

Question: My cyclopropyl-containing compound is degrading or showing unexpected products upon exposure to acidic conditions. How can I prevent the cyclopropyl ring from opening?

Answer:

Acid-catalyzed ring opening is a common side reaction for cyclopropyl groups, especially when adjacent to a carbocation-stabilizing group.[1][2] The high ring strain of the cyclopropane ring makes it susceptible to protonation, followed by ring opening to form a more stable carbocation, which can then react further to yield undesired products.[3][4]

Potential Causes:

-

Strongly acidic reaction or purification conditions: Use of strong acids like triflic acid (TfOH), or even milder acids in polar, protic solvents like hexafluoroisopropanol (HFIP) can promote ring opening.[2][5]

-

Substrate electronics: The presence of electron-donating groups adjacent to the cyclopropyl ring can stabilize a developing positive charge, facilitating the ring-opening process.[1]

-

Elevated temperatures: Higher reaction temperatures can provide the necessary activation energy for the ring-opening reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for acid-catalyzed cyclopropyl ring opening.

Experimental Protocol: Screening for Milder Acid Catalysts

-

Setup: In parallel reaction vials, dissolve the cyclopropyl-containing substrate (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, Toluene).

-

Catalyst Addition: To each vial, add a different mild acid catalyst (0.1 equivalents). Examples include pyridinium p-toluenesulfonate (PPTS), camphor-10-sulfonic acid (CSA), or a Lewis acid like Scandium(III) triflate.

-

Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours).

-

Analysis: Compare the formation of the desired product versus the ring-opened side product across the different catalysts to identify the optimal conditions.

Issue 2: Metabolic Instability and Formation of Reactive Metabolites

Question: My cyclopropyl-containing drug candidate shows high clearance in metabolic stability assays or evidence of reactive metabolite formation. What are the likely causes and how can I address this?

Answer:

While cyclopropyl groups can enhance metabolic stability by blocking oxidative metabolism at certain positions, they can also be liabilities, particularly when attached to an amine (cyclopropylamine).[6][7][8][9] Cytochrome P450 (CYP) enzymes can oxidize the cyclopropylamine moiety, leading to ring opening and the formation of reactive intermediates, such as α,β-unsaturated aldehydes.[6][10] These reactive species can form covalent adducts with proteins, which is a potential mechanism for drug-induced toxicity.[6][10]

Common Metabolic Pathways for Cyclopropylamines:

Caption: Bioactivation pathway of cyclopropylamines.

Mitigation Strategies & Data Comparison:

| Strategy | Description | Example Outcome |

| Blocking Metabolic Hotspots | Introduce a substituent (e.g., a methyl group) on the cyclopropyl ring to sterically hinder CYP-mediated oxidation.[6] | Increased metabolic half-life and reduced formation of reactive metabolites.[6] |

| Bioisosteric Replacement | Replace the cyclopropyl ring with a different group that mimics its properties but is metabolically more stable, such as a gem-dimethyl group.[6] | Averted the bioactivation reaction in a series of hepatitis C NS5B inhibitors.[6] |

| Modulating Electronics | Introduce electron-withdrawing groups to decrease the electron density of the cyclopropylamine nitrogen, potentially reducing its susceptibility to oxidation. | Can sometimes alter potency or other drug-like properties. |

Experimental Protocol: In Vitro Metabolic Stability Assay with GSH Trapping

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound (e.g., 1 µM), and NADPH in a phosphate buffer.

-

GSH Addition: For trapping reactive metabolites, add glutathione (GSH) to a final concentration of 1-5 mM.

-

Incubation: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis by LC-MS/MS: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound (calculating half-life and intrinsic clearance) and to detect the formation of GSH conjugates, which indicates the presence of reactive intermediates.

Issue 3: Side Reactions in Palladium-Catalyzed Cross-Coupling

Question: I am performing a palladium-catalyzed cross-coupling reaction with a cyclopropyl-containing substrate and observing low yields and/or unexpected byproducts. What could be going wrong?

Answer:

Palladium-catalyzed reactions involving cyclopropyl groups can be challenging.[11][12] The strain of the cyclopropane ring can lead to side reactions such as C-C bond cleavage via β-carbon elimination or oxidative addition of palladium into a C-C bond of the ring.[13] Additionally, common side reactions for cross-coupling, such as dehalogenation or diarylation, can also occur.[11]

Potential Side Reactions:

-

α-Arylation: In the case of N-arylation of cyclopropylamine, α-arylation of carbonyl-containing substrates can be a competing reaction.[11]

-

Ring Opening: Under certain conditions, particularly with substrates that can form stable intermediates, the cyclopropane ring can open.[13][14]

-

Dehalogenation: Reduction of the aryl halide starting material is a common byproduct in many cross-coupling reactions.[11]

-

Diarylation: For primary amines like cyclopropylamine, diarylation can be a significant side reaction if not properly controlled.[11]

Troubleshooting Logic:

Caption: Logic for optimizing Pd-catalyzed cross-coupling of cyclopropylamines.

Experimental Protocol: Ligand Screening for N-Arylation of Cyclopropylamine

-

Reaction Setup: In a glovebox, set up an array of reaction tubes. To each tube, add the aryl chloride (1 equivalent), a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the specific phosphine ligand to be screened (e.g., adYPhos, SPhos, Xantphos; 2-4 mol%).

-

Reagent Addition: Add the solvent (e.g., toluene), cyclopropylamine (1.2 equivalents), and the base (e.g., K₃PO₄, 2 equivalents).

-

Reaction Conditions: Seal the tubes and stir the reactions at room temperature or a slightly elevated temperature (e.g., 40-60°C).

-

Monitoring and Analysis: After a set time (e.g., 24 hours), take an aliquot from each reaction, quench, and analyze by GC or LC-MS to determine the yield of the mono-arylated product and identify any byproducts like the diarylated product or dehalogenated starting material.

-

Optimization: The ligand that provides the highest yield of the desired product with the fewest side reactions is selected for further optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted side reactions of the cyclopropyl group?

The most common side reactions stem from the inherent ring strain of the cyclopropyl group. These include:

-

Ring-opening reactions: These can be initiated by acids, electrophiles, transition metals (e.g., Palladium), or radical mechanisms.[1][2][13][15][16]

-

Metabolic bioactivation: Particularly for cyclopropylamines, oxidation by CYP enzymes can lead to ring-opened reactive metabolites.[6][10]

-

Rearrangements: Cyclopropylcarbinyl cations are known to undergo rapid rearrangements to form cyclobutyl or homoallyl cations, leading to a mixture of products.[4]

Q2: How does the substitution on the cyclopropyl ring affect its stability?

Substituents play a critical role in the stability and reactivity of the cyclopropyl ring:

-

Electron-donating groups (e.g., aryl, vinyl): These groups can stabilize an adjacent positive charge, making the ring more susceptible to electrophilic or acid-catalyzed ring opening.[1][2]

-

Electron-withdrawing groups (e.g., carbonyl, ester): In "donor-acceptor" cyclopropanes, these groups polarize the ring, facilitating nucleophilic ring opening.[5][17]

-

Steric bulk: Bulky substituents can influence the regioselectivity of ring opening and can also be used strategically to block metabolic oxidation at a specific position.[6]

Q3: Are there general strategies to increase the stability of a cyclopropyl group in a molecule?

Yes, several strategies can be employed:

-

Avoid harsh acidic conditions: Use buffered systems or non-acidic methods for reactions and purification.

-

Strategic blocking: Introduce substituents that sterically hinder attack at a labile position, a common strategy to prevent metabolic oxidation.[6]

-

Electronic tuning: Avoid placing strong electron-donating groups directly adjacent to the cyclopropyl ring if acid stability is a concern.

-

Bioisosteric replacement: In drug design, if the cyclopropyl group is a metabolic liability, it can sometimes be replaced with a more stable group like a gem-dimethyl or a different small ring system.[6]

Q4: Can the cyclopropyl group itself act as a protecting group?

Yes, the cyclopropylmethyl group has been developed as a protecting group for functionalities like carboxylic acids, amides, and amines in peptide synthesis.[18] Its stability under certain conditions and subsequent removal under specific solvolytic conditions make it a useful tool in multi-step synthesis.[18]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. organic chemistry - What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. iris-biotech.de [iris-biotech.de]

- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00349G [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 18. US5536815A - Cyclopropyl based O- and N- and S-protecting groups - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 2-Amino-4-cyclopropylbenzonitrile

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-cyclopropylbenzonitrile, a key intermediate in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?